2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane
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Overview
Description
2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane is a chemical compound with the molecular formula C5H7Cl3OS3. It features a propane structure with a trichloromethyl disulfanyl carbothioyl oxy group attached. This compound is commonly used as a reducing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane typically involves the reaction of trichloromethyl disulfide with a suitable propane derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It acts as a reducing agent, converting disulfides to thiols.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from reactions involving this compound include thiols, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in organic synthesis to facilitate the formation of thiols from disulfides.
Biology: Employed in biochemical assays to study redox reactions and protein folding.
Medicine: Investigated for its potential use in drug development as a reducing agent to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane involves its ability to donate electrons, thereby reducing other compounds. The molecular targets include disulfide bonds in proteins and other molecules, leading to the formation of thiols. This reduction process is crucial in various biochemical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Tris(2-carboxyethyl)phosphine: Another reducing agent commonly used in biochemical applications.
Dithiothreitol: A reducing agent used to break disulfide bonds in proteins.
Mercaptoethanol: A thiol-based reducing agent used in molecular biology.
Uniqueness
2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane is unique due to its trichloromethyl disulfanyl carbothioyl oxy group, which provides distinct reactivity and stability compared to other reducing agents. Its ability to selectively reduce disulfides while maintaining stability under various conditions makes it valuable in both research and industrial applications .
Properties
CAS No. |
6329-39-1 |
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Molecular Formula |
C5H7Cl3OS3 |
Molecular Weight |
285.7 g/mol |
IUPAC Name |
O-propan-2-yl (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H7Cl3OS3/c1-3(2)9-4(10)11-12-5(6,7)8/h3H,1-2H3 |
InChI Key |
OEKGYAIYFNIJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
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